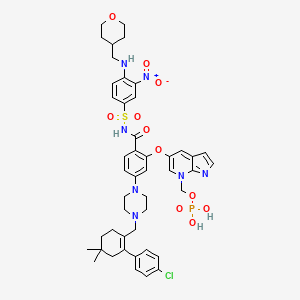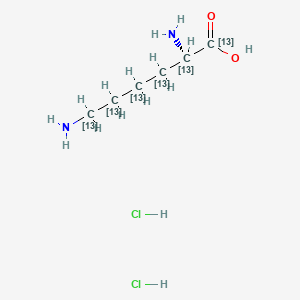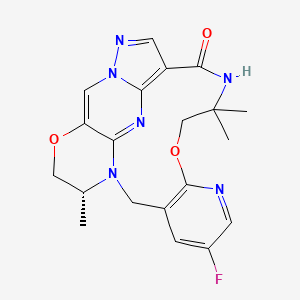
Alk-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk-IN-9 is a small molecule inhibitor that targets anaplastic lymphoma kinase, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma . This compound has garnered significant attention due to its potential therapeutic applications in oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are employed to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. Advanced purification methods, including crystallization and chromatography, are used to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Alk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms. Substitution reactions result in the formation of new compounds with altered functional groups .
Aplicaciones Científicas De Investigación
Alk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of anaplastic lymphoma kinase and related pathways.
Biology: Employed in cellular assays to investigate the biological effects of anaplastic lymphoma kinase inhibition.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by anaplastic lymphoma kinase mutations.
Mecanismo De Acción
Alk-IN-9 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as the signal transducer and activator of transcription 3 and protein kinase B pathways. By blocking these pathways, this compound reduces tumor cell viability and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Crizotinib: The first approved anaplastic lymphoma kinase inhibitor, known for its effectiveness but also for the development of resistance.
Alectinib: A second-generation inhibitor with improved efficacy and reduced central nervous system progression compared to crizotinib.
Ceritinib: Another second-generation inhibitor with a distinct resistance profile and clinical applications
Uniqueness of Alk-IN-9
This compound is unique due to its specific binding affinity and selectivity for anaplastic lymphoma kinase. It has shown promising results in preclinical studies, demonstrating potent inhibition of anaplastic lymphoma kinase-driven cancer cell lines. Its distinct chemical structure and mechanism of action differentiate it from other inhibitors, making it a valuable addition to the arsenal of anaplastic lymphoma kinase-targeted therapies .
Propiedades
Fórmula molecular |
C20H21FN6O3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(18R)-13-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,11,17,23-hexazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1 |
Clave InChI |
KNGXEAMYHAUVNK-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |
SMILES canónico |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


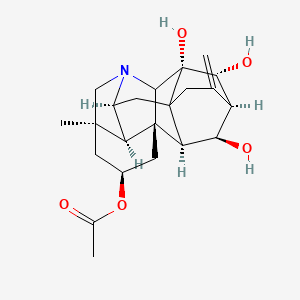
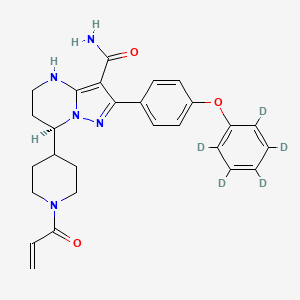

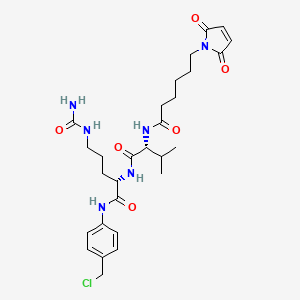
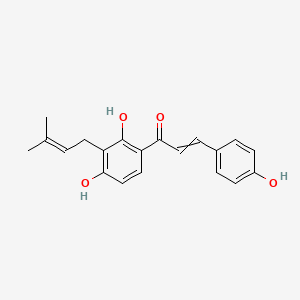
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

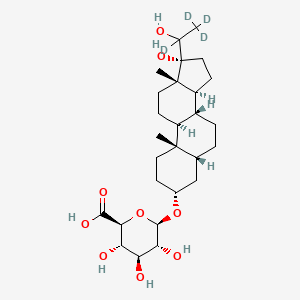

![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
